Aplindore fumarate

概要

説明

フマル酸アプリンドールは、ドーパミン受容体D2に対する部分アゴニストとして作用する医薬品化合物です。 この化合物は、血脳関門を通過する能力があるため、脳内に直接治療効果を発揮することができます .

準備方法

フマル酸アプリンドールの合成は、コア構造の調製から始まり、必要な置換基を導入するための官能基化を経て、いくつかのステップで行われます。合成経路は通常、以下のステップを含みます。

コア構造の形成: アプリンドールのコア構造は、環化反応や縮合反応を含む一連の反応によって合成されます。

官能基化: コア構造は、次に、求核置換反応などの反応によってベンジルアミノ基や他の置換基を導入することで官能基化されます。

フマル酸塩の形成: 最後のステップでは、アプリンドールの遊離塩基をフマル酸と反応させてフマル酸塩を形成します.

化学反応の分析

フマル酸アプリンドールは、以下を含むさまざまな化学反応を起こします。

酸化: アプリンドールは、特にベンジルアミノ基で酸化反応を起こし、対応する酸化物を生成することができます。

還元: 構造中に存在するカルボニル基は、還元反応によってアルコールに変換することができます。

これらの反応で使用される一般的な試薬や条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやアルコールなどの求核剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の試薬や条件によって異なります。

科学研究への応用

フマル酸アプリンドールは、その潜在的な治療効果のために、広範な研究の対象となっています。主要な応用のいくつかには、以下が含まれます。

科学的研究の応用

Parkinson's Disease Treatment

Aplindore fumarate has shown promise in the treatment of Parkinson's disease (PD). It is characterized by its high affinity for dopamine D2 receptors, which is crucial for managing motor symptoms associated with PD.

- Clinical Trials : A recent Phase II clinical trial aimed to evaluate the safety, tolerability, efficacy, and pharmacokinetics of aplindore in patients with early-stage PD. The study involved multiple cohorts where patients received either aplindore or a placebo. Efficacy was primarily assessed using the Unified Parkinson's Disease Rating Scale (UPDRS), focusing on motor functions and daily symptoms such as sleepiness and nausea .

- Mechanism of Action : Aplindore acts as a partial agonist at dopamine D2 receptors, which may help alleviate motor deficits without exacerbating dyskinesia—a common side effect associated with traditional dopaminergic treatments like L-DOPA. Studies have indicated that aplindore can improve motor function in animal models of PD while producing fewer dyskinetic effects compared to L-DOPA .

Schizophrenia Management

Aplindore has also been explored as a potential treatment for schizophrenia due to its dopaminergic activity.

- Pharmacological Profile : The compound exhibits high affinity for D2 and D3 receptors while showing lower affinity for other receptor types, suggesting a favorable profile for managing psychotic symptoms without significant motor side effects .

- Clinical Findings : Sustained-release formulations of aplindore have been tested in clinical settings to assess their effectiveness in reducing the severity of symptoms in schizophrenia patients. These formulations aim to maintain stable drug levels over time, minimizing the risk of side effects associated with peak concentrations .

Restless Legs Syndrome (RLS)

Aplindore has also been evaluated for its efficacy in treating restless legs syndrome, a condition characterized by an uncontrollable urge to move the legs.

- Clinical Observations : Initial studies suggest that aplindore may help reduce the symptoms of RLS by modulating dopaminergic pathways involved in motor control. Its profile as a dopamine receptor partial agonist allows it to potentially provide relief from discomfort associated with RLS without the adverse effects typical of full agonists .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use.

- Dosing Regimens : Clinical studies have established various dosing regimens to determine optimal therapeutic levels while minimizing side effects. For instance, patients in trials were titrated from low doses up to 5 mg to evaluate both efficacy and tolerability .

- Safety Assessments : The safety profile has been generally favorable, with no serious adverse events reported during trials. Regular monitoring of vital signs and laboratory data is conducted to ensure patient safety throughout treatment .

Summary Table of Applications

| Application | Description | Clinical Status |

|---|---|---|

| Parkinson's Disease | Partial agonist activity improves motor function; reduces dyskinesia risk | Phase II trials |

| Schizophrenia | High affinity for D2/D3 receptors; potential antipsychotic effects | Ongoing studies |

| Restless Legs Syndrome | Modulates dopaminergic pathways; alleviates symptoms | Preliminary findings |

作用機序

フマル酸アプリンドールの作用機序は、ドーパミン受容体アゴニストとしての役割を中心に展開されます。D2およびD3受容体を選択的に標的とすることで、フマル酸アプリンドールは、パーキンソン病などの疾患におけるドーパミンレベルの低下を補うのに役立ちます。 この選択的な標的化は、運動症状を管理するだけでなく、気分変調や認知機能障害などの非運動症状にも対処します .

類似化合物との比較

フマル酸アプリンドールは、以下のような他のドーパミン受容体アゴニストと比較することができます。

プラミペキソール: パーキンソン病やレストレスレッグス症候群の治療に使用される別のドーパミン受容体アゴニスト。フマル酸アプリンドールとは異なり、プラミペキソールはD2およびD3受容体の両方を標的とする、より幅広い受容体プロファイルを持っています。

ロピニロール: プラミペキソールと同様に、ロピニロールはパーキンソン病やレストレスレッグス症候群に使用されます。フマル酸アプリンドールとは異なる受容体結合プロファイルを持っており、治療効果や副作用が異なる場合があります。

フマル酸アプリンドールのユニークな点は、D2受容体に対する高い選択性と、血脳関門を効果的に通過する能力にあり、副作用が少なくなり、標的とした治療効果を提供します .

生物活性

Aplindore fumarate, also known as DAB-452, is a selective partial agonist of the dopamine D2 receptor. It has been primarily investigated for its therapeutic potential in treating conditions such as schizophrenia and Parkinson's disease. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

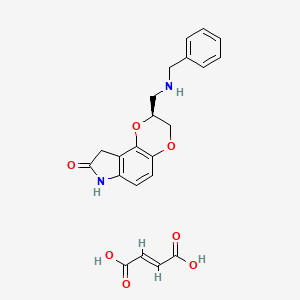

- Molecular Formula : C22H22N2O7

- CAS Registry Number : 189681-71-8

- Molar Mass : 398.42 g/mol

- IUPAC Name : 2-(4-(4-(2-hydroxyethyl)-1-piperazinyl)phenyl)-3,4-dihydro-2H-chromen-2-one

This compound functions as a partial agonist at the dopamine D2 receptor (D2R), which plays a crucial role in modulating dopaminergic neurotransmission. The action of Aplindore at D2R is mediated through G-protein-coupled mechanisms that inhibit adenylyl cyclase activity, leading to altered intracellular signaling pathways that are significant in neuropsychiatric disorders .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Dopaminergic Modulation : As a D2 receptor partial agonist, Aplindore can enhance dopaminergic activity in conditions characterized by dopaminergic dysfunction, such as schizophrenia and Parkinson's disease .

- Motor Function Improvement : Preclinical studies have demonstrated that this compound significantly improves motor deficits in models of Parkinson's disease. For instance, in MPTP-treated common marmosets, Aplindore alone and in combination with L-DOPA showed notable efficacy in restoring motor function .

- Neuroprotective Effects : Research indicates that Aplindore may exhibit neuroprotective properties, potentially reducing neuronal damage associated with dopaminergic neurodegeneration .

Case Studies and Trials

This compound has undergone various clinical trials to assess its efficacy and safety profile:

Efficacy in Schizophrenia

In a double-blind study involving patients with schizophrenia, this compound was shown to occupy the D2 receptor significantly, correlating with clinical improvements in psychotic symptoms. This study utilized positron emission tomography (PET) imaging to validate receptor occupancy levels .

Safety Profile

The safety profile of this compound has been generally favorable, with adverse effects reported being mild to moderate. Common side effects include nausea, dizziness, and somnolence; however, these were not significantly different from those observed in placebo groups .

特性

CAS番号 |

189681-71-8 |

|---|---|

分子式 |

C22H22N2O7 |

分子量 |

426.4 g/mol |

IUPAC名 |

(2S)-2-[(benzylamino)methyl]-2,3,7,9-tetrahydro-[1,4]dioxino[2,3-e]indol-8-one;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C18H18N2O3.C4H4O4/c21-17-8-14-15(20-17)6-7-16-18(14)23-13(11-22-16)10-19-9-12-4-2-1-3-5-12;5-3(6)1-2-4(7)8/h1-7,13,19H,8-11H2,(H,20,21);1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-;/m0./s1 |

InChIキー |

GELJVTSEGKGLDF-QDSMGTAFSA-N |

SMILES |

C1C(OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |

異性体SMILES |

C1[C@@H](OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |

正規SMILES |

C1C(OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

(S)-2-(benzylamino-methyl)-2,3,8,9-tetrahydro-7H-1,4-dioxino(2,3-e)indol-8-one fumarate aplindore fumarate DAB-452 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。